molecular formula C18H27ClN6O3 B117474 Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride CAS No. 148711-98-2

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride

Cat. No. B117474
M. Wt: 410.9 g/mol
InChI Key: RMAMAQMCVCAPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific inhibitor of adenosine A1 receptor-mediated responses, and it has been widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.

Mechanism Of Action

DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and they play a critical role in the regulation of various physiological processes, including neurotransmission, vascular tone, and immune function. By blocking the adenosine A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to a range of physiological and biochemical effects.

Biochemical And Physiological Effects

DPCPX has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of vascular tone, and the inhibition of immune function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, as well as anti-inflammatory effects in models of arthritis and colitis.

Advantages And Limitations For Lab Experiments

DPCPX is a highly specific and potent antagonist of the adenosine A1 receptor, which makes it an ideal tool for studying the role of adenosine A1 receptors in physiological and pathological processes. However, its high potency and specificity also make it difficult to use in vivo, as it can lead to off-target effects and toxicity at high doses. Additionally, its chemical structure and properties make it difficult to use in certain experimental settings, such as in cell culture or in vivo imaging studies.

Future Directions

There are several future directions for the use of DPCPX in scientific research. One potential direction is the development of new therapeutic agents based on its pharmacological properties, such as neuroprotective agents for the treatment of stroke and traumatic brain injury. Another potential direction is the investigation of the role of adenosine A1 receptors in other physiological processes, such as metabolism and aging. Additionally, the development of new methods for the synthesis and delivery of DPCPX could enable its use in a wider range of experimental settings.

Synthesis Methods

DPCPX can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. One of the most commonly used methods is chemical synthesis, which involves the reaction of 8-cyclopentyl-1,3-dimethylxanthine with 3-(1-piperidinyl)propylamine in the presence of hydrochloric acid to yield DPCPX.

Scientific Research Applications

DPCPX has been extensively used in scientific research to study the role of adenosine A1 receptors in a variety of physiological and pathological processes, including cardiovascular function, neuroprotection, pain modulation, and inflammation. It has also been used to investigate the effects of adenosine A1 receptor antagonists on the central nervous system and to develop new therapeutic agents for the treatment of various diseases.

properties

CAS RN

148711-98-2

Product Name

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(1-piperidinyl)propyl)-, monohydrochloride

Molecular Formula

C18H27ClN6O3

Molecular Weight

410.9 g/mol

IUPAC Name

1,3-dimethyl-9-(3-piperidin-1-ylpropyl)-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride

InChI

InChI=1S/C18H26N6O3.ClH/c1-20-15-14(16(26)21(2)18(20)27)24-12-7-13(25)23(17(24)19-15)11-6-10-22-8-4-3-5-9-22;/h3-12H2,1-2H3;1H

InChI Key

RMAMAQMCVCAPEP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCCCC4.Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCCCC4.Cl

Other CAS RN

148711-98-2

synonyms

Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl -9-(3-(1-piperidinyl)propyl)-, monohydrochloride

Origin of Product

United States

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